![molecular formula C22H27N3O4 B3973480 2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973480.png)
2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
Overview
Description
2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate, also known as TP-10, is a potent and selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Mechanism of Action
2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical dopamine pathways, which are involved in the regulation of reward, motivation, and cognition. By blocking the D3 receptor, this compound can modulate dopamine signaling in these pathways and potentially improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including serotonin and glutamate. It has also been shown to have antioxidant properties and to protect against oxidative stress in animal models. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for precise modulation of dopamine signaling in animal models. This compound has also been shown to have a good safety profile in animal studies, which is important for the development of potential therapeutic applications.
One limitation of this compound is its low solubility, which can make it difficult to administer in animal studies. Additionally, this compound has not yet been extensively studied in human clinical trials, so its potential therapeutic applications in humans are not yet clear.
Future Directions
There are several potential future directions for research on 2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate. One area of interest is its potential therapeutic applications in addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction.
Another area of interest is this compound's potential as a treatment for schizophrenia. While this compound has shown promise in animal models, further research is needed to determine its efficacy and safety in human clinical trials.
Overall, this compound is a promising compound for the development of potential therapeutic applications in several neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease. This compound has also been studied for its potential to treat addiction, particularly cocaine addiction.
properties
IUPAC Name |
oxalic acid;2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.C2H2O4/c1-2-6-18-15-23(14-8-17(18)5-1)20-9-12-22(13-10-20)16-19-7-3-4-11-21-19;3-1(4)2(5)6/h1-7,11,20H,8-10,12-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXAGBLKHSUFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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